molecular formula C8H13Cl4NO B13513634 (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride

Cat. No.: B13513634
M. Wt: 281.0 g/mol
InChI Key: NGQLLSZAKOAAOZ-VPEOJXMDSA-N
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Description

(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[321]octan-3-ol hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride typically involves multiple steps. The process begins with the formation of the bicyclic core, followed by the introduction of the trichloromethyl group and the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The trichloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the trichloromethyl group can produce a methyl derivative.

Scientific Research Applications

Chemistry

In chemistry, (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trichloromethyl groups on biological systems. It may also serve as a model compound for studying the interactions of bicyclic structures with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride involves its interaction with specific molecular targets. The trichloromethyl group and the bicyclic structure may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    tert-Butyl carbamate:

Uniqueness

What sets (1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride apart is its unique bicyclic structure and the presence of the trichloromethyl group. These features confer specific chemical and biological properties that are not found in simpler compounds like ethyl acetoacetate or tert-butyl carbamate.

Properties

Molecular Formula

C8H13Cl4NO

Molecular Weight

281.0 g/mol

IUPAC Name

(1R,5S)-3-(trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride

InChI

InChI=1S/C8H12Cl3NO.ClH/c9-8(10,11)7(13)3-5-1-2-6(4-7)12-5;/h5-6,12-13H,1-4H2;1H/t5-,6+,7?;

InChI Key

NGQLLSZAKOAAOZ-VPEOJXMDSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)(C(Cl)(Cl)Cl)O.Cl

Canonical SMILES

C1CC2CC(CC1N2)(C(Cl)(Cl)Cl)O.Cl

Origin of Product

United States

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